5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid
Description
Structure and Properties
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid (IUPAC name) is a heterocyclic compound featuring a triazolopyrazine core linked via an ether bond to a pyridine ring bearing a carboxylic acid group. Its dihydrochloride salt (CAS: 1421604-98-9) has a molecular formula of C₁₂H₁₁Cl₂N₅O₃ and a molecular weight of 344.15 g/mol . The compound is typically synthesized through a two-step process involving condensation of ethyl 2-oxoacetate with 5-substituted 2-hydrazinylpyridines, followed by PhI(OAc)₂-mediated cyclization to form the triazolo[4,3-a]pyridine scaffold. Subsequent amidation or salt formation yields the final product .
The dihydrochloride form enhances solubility but was discontinued in some markets, possibly due to stability or manufacturing challenges . Its structural uniqueness lies in the 3-methyl group on the triazolopyrazine ring and the carboxylic acid on the pyridine moiety, which influence its physicochemical and biological properties.
Properties
Molecular Formula |
C12H9N5O3 |
|---|---|
Molecular Weight |
271.23 g/mol |
IUPAC Name |
5-[(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H9N5O3/c1-7-15-16-10-11(14-2-3-17(7)10)20-9-4-8(12(18)19)5-13-6-9/h2-6H,1H3,(H,18,19) |
InChI Key |
DLTYKTQKIPZPLS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2OC3=CN=CC(=C3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid typically involves multiple steps. One common method includes the reaction of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine with a suitable pyridine derivative under controlled conditions. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of automated reactors and continuous flow systems to ensure consistent production. The purification process often involves techniques like crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridine ring, using reagents like sodium methoxide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic and optical properties.
Biological Research: It is used in studies to understand the interaction of nitrogen-containing heterocycles with biological targets, which can lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell wall synthesis. In anticancer research, it can inhibit key kinases involved in cell proliferation and survival pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
Methyl Group Variations
- 5-{[1,2,4]Triazolo[4,3-a]pyrazin-8-yloxy}pyridine-3-carboxylic acid dihydrochloride (CAS: 1421604-47-8): This analog lacks the 3-methyl group on the triazolopyrazine ring.
Carboxylic Acid Position
- 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-8-carboxylic acid hydrochloride (CAS unspecified):
Here, the carboxylic acid is directly attached to the triazolopyrazine core instead of the pyridine ring. This positional difference alters electronic distribution and hydrogen-bonding capabilities, which may impact interactions with biological targets like enzymes or receptors .
Core Heterocycle Modifications
- Pyrazolo[3,4-d]pyrimidines and Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidines :
These compounds (e.g., from ) replace the triazolopyrazine core with pyrazolopyrimidine or fused triazolo-pyrimidine systems. Such changes modify ring aromaticity and electron density, influencing binding affinity and selectivity in pharmacological contexts . - Ethyl 4-((6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-8-yl)methylamino)cyclohexanecarboxylate: This derivative incorporates a pyrrolo group and a cyclohexanecarboxylate side chain, increasing steric bulk. Such modifications may enhance target specificity but reduce solubility compared to the target compound .
Data Table: Key Structural and Physicochemical Comparisons
*Estimated based on structural similarity.
Biological Activity
The compound 5-[(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]pyridine-3-carboxylic acid , also known as 5-[(3-methyl[1,2,4]triazolo[4,3-a]pyrazin-8-yl)oxy]nicotinic acid dihydrochloride , is a derivative of pyridine and triazole with potential therapeutic applications. This article reviews its biological activities based on existing research, exploring its pharmacological properties, synthesis pathways, and potential implications in medicinal chemistry.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 290.18 g/mol. It features a pyridine ring substituted with a triazole moiety, which is critical for its biological activity. The compound's structure allows for various interactions with biological targets due to the presence of nitrogen atoms and functional groups that can participate in hydrogen bonding and other interactions.
Antitumor Activity
Recent studies have highlighted the antiproliferative effects of compounds related to the triazolo[4,3-a]pyrazine scaffold. For instance, a compound identified as 17l demonstrated significant antiproliferative activity against several cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM respectively . This suggests that derivatives like this compound may exhibit similar or enhanced activity due to structural similarities.
Kinase Inhibition
Inhibitory activity against kinases such as c-Met and VEGFR-2 has been observed in related compounds . The compound 17l exhibited IC50 values of 26 nM for c-Met and 2.6 µM for VEGFR-2. These findings indicate that this compound could potentially act as a targeted therapy for cancers driven by these pathways.
The mechanism through which these compounds exert their effects includes inducing apoptosis in cancer cells and inhibiting key signaling pathways involved in cell proliferation . For example, fluorescence quantitative PCR results showed that compound 17l inhibited the expression of c-Met and VEGFR-2 in A549 cells.
Synthesis Pathways
The synthesis of this compound typically involves multi-step processes that include:
- Formation of the triazole ring through cyclization reactions.
- Substitution reactions to introduce the pyridine and carboxylic acid functionalities.
These synthetic routes are crucial for optimizing yield and purity for biological evaluation.
Case Studies
Several studies have documented the biological evaluation of triazole derivatives:
- Anticancer Studies : Various derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models.
- Enzymatic Inhibition : Research has indicated that modifications on the triazole ring can significantly alter the inhibitory potency against specific enzymes.
Data Summary Table
| Biological Activity | Compound | IC50 Value | Target |
|---|---|---|---|
| Antiproliferative | 17l | 0.98 µM | A549 |
| Antiproliferative | 17l | 1.05 µM | MCF-7 |
| Antiproliferative | 17l | 1.28 µM | HeLa |
| Kinase Inhibition | 17l | 26 nM | c-Met |
| Kinase Inhibition | 17l | 2.6 µM | VEGFR-2 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
